molecular formula C23H16N4O4 B2612076 3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034481-02-0

3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2612076
CAS No.: 2034481-02-0
M. Wt: 412.405
InChI Key: INGOLNGZFQATJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a methoxyphenyl group, a phenyl-1,2,4-oxadiazolyl moiety, and a tetrahydroquinazoline-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Construction of the tetrahydroquinazoline-2,4-dione core: This step often involves the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, receptor modulators, and bioactive agents. They are studied for their interactions with biological macromolecules and their effects on cellular processes.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They have been explored as candidates for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and methoxyphenyl group but differ in other structural aspects.

    Tetrahydroquinazoline derivatives: These compounds have the tetrahydroquinazoline core but may lack the oxadiazole or methoxyphenyl groups.

Uniqueness

The uniqueness of 3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in scientific research.

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-30-17-10-8-16(9-11-17)27-22(28)18-12-7-15(13-19(18)24-23(27)29)21-25-20(26-31-21)14-5-3-2-4-6-14/h2-6,8-11,15,18-19H,7,12-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHDHBJYUQIUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3CCC(CC3NC2=O)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.